1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one
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Overview
Description
1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one is a complex organic compound with a molecular formula of C28H38N2O2 and a molecular weight of 434.61 g/mol . This compound belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities . The structure of this compound includes a cyclohexyl group, a methoxyphenyl group, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity . The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), Hydroxyl groups (e.g., NaOH)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives .
Scientific Research Applications
1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one involves its interaction with specific molecular targets and pathways . The piperazine ring in the compound is known to interact with neurotransmitter receptors, potentially modulating their activity . Additionally, the methoxyphenyl group may contribute to the compound’s binding affinity and selectivity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-4-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one
- 1-Cyclohexyl-4-(4-(2-chlorophenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one
- 1-Cyclohexyl-4-(4-(2-fluorophenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one
Uniqueness
1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity . The combination of the cyclohexyl and methoxyphenyl groups provides a distinct structural framework that can be exploited for various applications .
Properties
CAS No. |
228419-08-7 |
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Molecular Formula |
C28H36N2O2 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(E)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one |
InChI |
InChI=1S/C28H36N2O2/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2/h4,7-10,13-18,23H,3,5-6,11-12,19-22H2,1-2H3/b18-17+ |
InChI Key |
IDHPZLLRSSVNMM-ISLYRVAYSA-N |
Isomeric SMILES |
CC(/C=C/N1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4 |
Canonical SMILES |
CC(C=CN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4 |
Origin of Product |
United States |
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